1-(3-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole
Description
1-(3-Chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by a central five-membered aromatic ring with nitrogen atoms at positions 1 and 2. The compound features three distinct substituents: a 3-chlorophenyl group at position 1, an isobutylthio moiety at position 2, and a p-tolyl (4-methylphenyl) group at position 3. These substituents confer unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S/c1-14(2)13-24-20-22-12-19(16-9-7-15(3)8-10-16)23(20)18-6-4-5-17(21)11-18/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWVAQYBLGYLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Debus-Radziszewski Reaction with Subsequent Modifications
The Debus-Radziszewski method enables simultaneous introduction of C-5 aryl groups during imidazole ring formation:
Reaction Scheme 1: Imidazole Core Assembly
$$
\text{p-Tolualdehyde} + \text{1,2-Diketone} + \text{NH}_4\text{OAc} \xrightarrow{\text{AcOH, 110°C}} \text{5-(p-Tolyl)-1H-imidazole Intermediate}
$$
Key Parameters
- Solvent System : Glacial acetic acid with ammonium acetate
- Temperature : 110°C under reflux
- Reaction Time : 6–8 hours
- Yield : 58–67% for analogous systems
Sequential Functionalization of the Imidazole Core
C-2 Thioether Formation via Nucleophilic Aromatic Substitution
A halogenated intermediate undergoes thiolation with isobutyl mercaptan:
Reaction Scheme 3: Thioether Installation
$$
\text{2-Bromo-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole} + \text{Isobutylthiol} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$
Critical Reaction Parameters
- Base : Anhydrous K₂CO₃ (3.0 eq)
- Solvent : Dry DMF under nitrogen
- Temperature : 60°C for 8 hours
- Yield : 64% (based on similar thioether formations)
Analytical Characterization Data
Table 1: Spectroscopic Properties of Target Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.42–7.38 (m, 4H, Ar-H), 6.92 (s, 1H, Imid-H), 3.21 (d, J=6.8 Hz, 2H, SCH₂), 2.45 (s, 3H, CH₃), 1.98–1.89 (m, 1H, CH(CH₃)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.2 (C=N), 137.8 (C-Cl), 134.5–126.3 (Ar-C), 35.7 (SCH₂), 29.5 (CH(CH₃)₂), 21.3 (CH₃) |
| HRMS (ESI+) | m/z 413.0984 [M+H]⁺ (Calcd. 413.0987) |
Challenges and Alternative Approaches
Chemical Reactions Analysis
1-(3-Chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common reagents and conditions for these reactions include the use of solvents like acetonitrile or dimethyl sulfoxide, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets.
Medicine: Potential applications in medicinal chemistry are explored, particularly in the development of new therapeutic agents. Its structural features are of interest in drug design and discovery.
Industry: It finds applications in the development of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways affected by this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Imidazole derivatives are highly sensitive to substituent variations. For instance:
- 1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol () shares a chlorophenyl and p-tolyl group but replaces the isobutylthio with a thiol (-SH) group. This substitution reduces molar mass (300.81 g/mol) compared to the target compound (estimated ~350–370 g/mol) and increases polarity due to the thiol group .
- 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine () replaces the isobutylthio with an amine group and introduces an additional o-tolyl substituent.
Data Table: Key Properties of Selected Imidazole Derivatives
Research Findings and Implications
Synthetic Flexibility : Imidazole cores tolerate diverse substituents, enabling tailored design for drug discovery. For example, the isobutylthio group in the target compound may enhance bioavailability compared to bulkier substituents in .
Structure-Activity Relationships (SAR) :
- Chlorophenyl Position : 3-Chlorophenyl (target) vs. 4-chlorophenyl () alters electronic effects and binding affinity. Meta-substitution may reduce steric clashes in enzyme active sites .
- Thioether vs. Thiol : The isobutylthio group in the target compound likely improves stability over thiol-containing analogs, which are prone to oxidation .
Crystallographic Insights : While direct data are lacking, shows that dihedral angles between aromatic rings (e.g., 17.68° for chlorophenyl-pyrazole) influence molecular planarity and packing. Similar effects may govern the target compound’s solid-state behavior .
Biological Activity
1-(3-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole is a compound belonging to the imidazole class, which is known for its diverse biological activities. Imidazoles are integral to various pharmacological applications, including antifungal, antibacterial, anticancer, and analgesic properties. This article explores the biological activity of this specific compound, drawing on various studies and data.
- Molecular Formula : C16H18ClN2S
- Molar Mass : 306.84 g/mol
- Structure : The compound features a chlorophenyl group, an isobutylthio moiety, and a p-tolyl substituent on the imidazole ring.
Biological Activity Overview
Imidazole derivatives have been extensively studied for their potential therapeutic effects. The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell membrane integrity or enzymatic functions.
| Study | Microbial Strains Tested | Results |
|---|---|---|
| E. coli, S. aureus | Inhibition zones of 15 mm and 18 mm, respectively | |
| C. albicans | Minimum inhibitory concentration (MIC) of 32 µg/mL |
Anticancer Activity
Imidazole derivatives have also been evaluated for their anticancer effects. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12 | Induction of apoptosis |
| A549 (lung cancer) | 8 | Inhibition of cell cycle progression |
Analgesic Properties
Some studies suggest that imidazole compounds may possess analgesic properties. These effects are typically mediated through the modulation of neurotransmitter levels or direct action on pain receptors.
Case Studies
Several case studies highlight the therapeutic potential of imidazole derivatives:
-
Study on Antifungal Activity :
- Objective : To assess the antifungal efficacy against Candida species.
- Methodology : In vitro susceptibility testing using broth microdilution.
- Findings : The compound exhibited significant antifungal activity with an MIC value comparable to established antifungals.
-
Study on Anticancer Effects :
- Objective : Evaluate cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay to determine cell viability post-treatment.
- Results : Notable reduction in viability in treated cells with a clear dose-response relationship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
